Bevenopran
Description
Nomenclature and Chemical Class of Bevenopran
This compound has been identified by several synonyms and developmental codes throughout its research history. These designations are crucial for tracking the compound's progress through various stages of development and across different research institutions. The most common identifiers include:
MK-2402 wikipedia.orgspringer.commedkoo.com
CB-5945 wikipedia.orgmedkoo.commedchemexpress.com
ADL5945 wikipedia.orgspringer.commedkoo.com
OpRA III wikipedia.orgspringer.commedkoo.com
| Synonym/Code | Context of Use |
| MK-2402 | Developmental code |
| CB-5945 | Developmental code used by Cubist Pharmaceuticals wikipedia.orgmedkoo.commedchemexpress.com |
| ADL5945 | Developmental code used by Adolor Corporation wikipedia.orgspringer.commedkoo.com |
| OpRA III | Developmental code wikipedia.orgspringer.commedkoo.com |
This compound is classified as a Peripherally Acting Mu-Opioid Receptor Antagonist (PAMORA). wikipedia.orgwikipedia.org This class of drugs is designed to counteract the side effects of opioids on the gastrointestinal system without interfering with their pain-relieving effects in the central nervous system. wikipedia.org PAMORAs work by selectively blocking mu-opioid receptors in the gut, which are responsible for the constipation commonly induced by opioid pain medications. wikipedia.orgnih.govnih.gov The peripheral action of this compound is a key feature, as it is intended to have limited ability to cross the blood-brain barrier. wikipedia.org In addition to its primary action on mu-opioid receptors, this compound also demonstrates activity at delta-opioid receptors. wikipedia.org
Historical Context of this compound Development
The development of this compound was initiated by Eli Lilly and Company, a global pharmaceutical firm with a long history of drug discovery and development. springer.compatsnap.compharmaphorum.combioworld.comfundinguniverse.com Subsequently, Adolor Corporation, a company focused on pain management and opioid-related side effects, acquired the rights to the compound. bioworld.combiospace.com In September 2009, Adolor announced its acquisition of the exclusive worldwide rights to what was then known as OpRA III from Eli Lilly and Company, renaming it ADL5945. biospace.com
In a significant strategic move in late 2011, Cubist Pharmaceuticals announced its agreement to acquire Adolor Corporation. fiercebiotech.comfirstwordpharma.com This acquisition, completed in December 2011, brought Adolor's portfolio, including the late-stage compound ADL5945 (this compound), under the umbrella of Cubist. fiercebiotech.combiospace.comwikipedia.org Cubist continued the development of this compound, which was then referred to as CB-5945, for the treatment of opioid-induced constipation. clinicaltrialsarena.com
The clinical development of this compound saw it advance to late-stage trials before its eventual discontinuation.
October 2012: A long-term (one-year) safety study involving 1,400 patients was initiated as part of the Phase 3 program. clinicaltrialsarena.com
July 2013: Cubist Pharmaceuticals announced the commencement of patient enrollment in the Phase 3 efficacy studies for this compound (CB-5945). clinicaltrialsarena.com The program, known as ASCENT, consisted of three identical studies designed to evaluate the efficacy and safety of the drug. clinicaltrialsarena.com
May 2015: The Phase 3 clinical trials for this compound were terminated. springer.comdrugbank.com The termination was reportedly due to difficulties with patient enrollment. ncats.io A Phase 1 trial was also suspended around the same time. springer.com
| Date | Milestone | Status |
| September 2009 | Adolor Corporation acquires rights from Eli Lilly and Company. biospace.com | - |
| October 2011 | Cubist Pharmaceuticals announces acquisition of Adolor Corporation. fiercebiotech.comfirstwordpharma.com | - |
| December 2011 | Cubist Pharmaceuticals completes acquisition of Adolor Corporation. fiercebiotech.combiospace.com | - |
| October 2012 | Initiation of a long-term Phase 3 safety study. clinicaltrialsarena.com | Initiated |
| July 2013 | Enrollment begins for Phase 3 efficacy studies. clinicaltrialsarena.com | Initiated |
| May 2015 | Phase 3 trials and a Phase 1 trial are halted. springer.comdrugbank.com | Terminated |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-26-18-10-15(11-22-7-4-14-5-8-27-9-6-14)2-3-17(18)28-19-13-23-16(12-24-19)20(21)25/h2-3,10,12-14,22H,4-9,11H2,1H3,(H2,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCYVRNZWGUXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217963 | |
| Record name | Bevenopran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676500-67-7 | |
| Record name | 5-[2-Methoxy-4-[[[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino]methyl]phenoxy]-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676500-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bevenopran [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676500677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bevenopran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12464 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bevenopran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEVENOPRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC58Q2EHPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Bevenopran
Receptor Binding and Selectivity Profiles
The interaction of Bevenopran with opioid receptors is central to its pharmacological action. As an antagonist, it binds to the receptor but does not elicit the conformational change required for activation, thereby blocking the receptor from being stimulated by endogenous or exogenous agonists.
Primary Target: Mu-Opioid Receptor Antagonism
This compound's principal mechanism of action is the competitive antagonism of the mu-opioid receptor (MOR). patsnap.com This receptor is a primary target for widely used opioid analgesics like morphine and fentanyl. nih.govnih.gov By binding to the MOR, this compound blocks the receptor, preventing opioid agonists from binding and initiating the intracellular signaling that leads to effects such as decreased gastrointestinal motility. nih.gov
While this compound is classified as a MOR antagonist, specific quantitative data detailing its binding affinity, such as the inhibition constant (Kᵢ), are not widely available in published literature. Binding affinity is a critical measure of a drug's potency at its target receptor, and for opioid ligands, Kᵢ values can range from sub-nanomolar to micromolar concentrations. nih.govzenodo.org Without specific Kᵢ values for this compound, a quantitative comparison to other MOR antagonists like naloxone is not possible.
Activity at Delta-Opioid Receptors
The selectivity profile of an opioid ligand describes its relative affinity for different opioid receptor subtypes, including mu (μ), delta (δ), and kappa (κ) receptors. nih.govnih.govelifesciences.org High selectivity for the mu-opioid receptor over the delta-opioid receptor (DOR) and other opioid receptors is often a desirable characteristic for drugs intended to modulate MOR-specific effects. Detailed studies characterizing the binding affinity and functional activity of this compound at delta-opioid receptors are not currently available in the public domain. Therefore, its selectivity ratio (Kᵢ at DOR / Kᵢ at MOR) remains uncharacterized.
Peripheral Versus Central Nervous System Activity
A key pharmacological feature of this compound is its classification as a peripherally acting μ-opioid receptor antagonist (PAMORA). patsnap.comnih.govwikipedia.org This characteristic is crucial to its therapeutic rationale: to counteract the peripheral side effects of opioids (which occur largely in the enteric nervous system of the gastrointestinal tract) without reversing the desired pain relief that originates in the central nervous system (CNS). nih.govnih.gov
The restricted peripheral activity is achieved by designing the molecule to have limited ability to cross the blood-brain barrier. nih.govwikipedia.org This is often accomplished by increasing the molecule's polarity or size, which hinders its passage from the bloodstream into the brain. By acting primarily on MORs in peripheral tissues, this compound can normalize gut motility and function, which are often inhibited by systemic opioid use, without affecting central analgesia. nih.gov
Intracellular Signaling Pathways Modulated by this compound
G-protein Coupled Receptor Mechanisms
Opioid receptors, including the mu-opioid receptor, belong to the superfamily of G-protein coupled receptors (GPCRs). mdpi.comfrontiersin.org When an agonist binds to a MOR, it stabilizes a receptor conformation that promotes the activation of intracellular heterotrimeric G-proteins, typically of the Gαi/o class. frontiersin.orgnih.gov This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors. A primary effect is the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov
As an antagonist, this compound binds to the MOR but does not induce this G-protein activation cascade. Instead, by occupying the receptor's binding site, it prevents agonists from activating the Gαi/o protein pathway. elifesciences.org Consequently, this compound blocks the agonist-induced inhibition of adenylyl cyclase and other downstream G-protein-mediated events. Specific studies detailing the functional assays (e.g., GTPγS binding or cAMP inhibition assays) for this compound to quantify its antagonist potency (Kₑ) have not been publicly reported.
Impact on Ion Channels (e.g., Calcium, Potassium Channels)
The G-protein signaling initiated by MOR activation also leads to the modulation of ion channel activity. The activated Gβγ subunits can directly interact with and modulate ion channels. frontiersin.org A hallmark of MOR activation in neurons is the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). mdpi.com The efflux of potassium through GIRK channels and the reduced influx of calcium through VGCCs both contribute to a hyperpolarization of the cell membrane and a decrease in neuronal excitability and neurotransmitter release.
By acting as an antagonist, this compound is expected to block these agonist-mediated effects on ion channels. By preventing the activation of the G-protein pathway, this compound would consequently prevent the opening of GIRK channels and the inhibition of VGCCs that would otherwise be caused by an opioid agonist. However, direct experimental evidence from electrophysiological studies, such as patch-clamp experiments, specifically investigating the effects of this compound on calcium and potassium channel currents, is not available in the scientific literature.
Disclaimer: Due to the limited availability of specific research data for this compound in the public domain, data tables for binding affinities and functional potency could not be generated.
Preclinical Investigations of Bevenopran
In Vitro Pharmacological Characterization
The initial characterization of bevenopran involved laboratory-based assays to determine its affinity for and activity at opioid receptors.
Receptor binding studies were conducted to determine the affinity of this compound for the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). In assays using cloned human opioid receptors, this compound demonstrated a high affinity for the mu-opioid receptor and a moderate affinity for the delta-opioid receptor. Its affinity for the kappa-opioid receptor was significantly lower.
The binding affinities, represented by the inhibition constant (Kᵢ), quantify how tightly a compound binds to a receptor. A lower Kᵢ value indicates a higher binding affinity. The results from these preclinical binding assays are summarized below.
Table 1: this compound (ADL-5945) Opioid Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (Kᵢ, nM) |
|---|---|
| Mu (µ) | 0.8 |
| Delta (δ) | 4.8 |
| Kappa (κ) | 133 |
Data derived from preclinical research findings.
These findings established this compound as a potent mu-opioid receptor ligand with additional activity at delta-opioid receptors. adooq.com
Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (blocker). The guinea pig ileum assay is a classic pharmacological preparation used to assess the functional activity of opioids. capes.gov.brnih.gov In this assay, opioid agonists like morphine inhibit the electrically stimulated contractions of the ileal smooth muscle. An antagonist will counteract this inhibition.
In preclinical studies using the guinea pig ileum model, this compound was shown to be a potent antagonist of the mu-opioid agonist morphine. It effectively reversed the inhibitory effect of morphine on smooth muscle contraction. The potency of this antagonism is measured by the IC₅₀ value, which is the concentration of the antagonist required to inhibit 50% of the agonist's effect. This compound demonstrated an IC₅₀ value of 2.9 nM in this functional assay, indicating potent antagonist activity at the mu-opioid receptor.
In Vivo Animal Models of Opioid-Induced Gastrointestinal Dysfunction
Following in vitro characterization, this compound was evaluated in living animal models to confirm its effects on opioid-induced side effects and to ensure it did not interfere with pain relief.
To test the efficacy of this compound in a living system, researchers utilized a rat model of opioid-induced constipation. rrpharmacology.ru In these models, an opioid such as morphine is administered to the animals, which significantly slows down the movement of contents through the gastrointestinal tract.
In these preclinical rodent models, the oral administration of this compound was shown to dose-dependently reverse the constipating effects of morphine. This demonstrates that this compound can effectively counteract the peripheral gastrointestinal effects of opioids in a whole-animal system.
A standard method for assessing gastrointestinal motility in rodents is the charcoal meal transit test. nih.gov In this test, animals are given a non-absorbable charcoal marker, and after a set period, the distance the charcoal has traveled through the small intestine is measured. Opioids like morphine significantly decrease this transit distance.
Preclinical studies demonstrated that morphine (at 3 mg/kg, s.c.) inhibited gastrointestinal transit in rats by approximately 70%. When this compound was co-administered orally with morphine, it produced a dose-dependent reversal of this inhibition. This finding confirms its ability to restore gastrointestinal motility in the presence of an opioid.
A critical feature for a peripherally acting opioid antagonist is that it must not cross the blood-brain barrier to a significant extent, thereby leaving the central analgesic effects of the opioid intact. nih.gov The tail-flick test is a common method to measure the analgesic response in rodents. nih.gov An opioid like morphine increases the time it takes for a rat to move its tail away from a heat source.
In preclinical evaluations, morphine (at 3 mg/kg, s.c.) produced a significant analgesic effect in the rat tail-flick test. When this compound was administered orally at doses that were effective in reversing the gastrointestinal effects of morphine, it did not antagonize morphine-induced analgesia. This result from the tail-flick test provided strong evidence that this compound acts peripherally and does not interfere with the centrally mediated pain relief provided by opioids.
Preclinical Pharmacokinetic and Pharmacodynamic Studies
The preclinical evaluation of a new chemical entity like this compound involves a thorough characterization of its pharmacokinetic and pharmacodynamic properties. These studies are crucial for understanding how the drug is handled by the body and how it exerts its therapeutic effect, which in turn informs the design of clinical trials.
ADME studies are fundamental in preclinical drug development, providing insights into a compound's disposition within a biological system. compbio.com For a peripherally acting drug like this compound, a key goal of ADME studies is to confirm its limited ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects. nih.gov
While specific preclinical ADME data for this compound are not extensively available in the public domain, the general approach for a compound of this nature would involve studies in various animal models (e.g., rats, dogs). These studies would characterize the following parameters:
Absorption: Following oral administration, the rate and extent of this compound absorption would be determined. Key parameters measured include the time to reach maximum plasma concentration (Tmax) and the maximum plasma concentration (Cmax).
Distribution: Studies would investigate the distribution of this compound into various tissues to understand its volume of distribution (Vd) and to confirm its peripheral restriction. This is often achieved using radiolabeled compounds and techniques like quantitative whole-body autoradiography.
Metabolism: The metabolic fate of this compound would be investigated to identify the primary metabolic pathways and the enzymes involved, often cytochrome P450 (CYP) enzymes. clinpgx.org This helps in predicting potential drug-drug interactions.
Excretion: The routes of elimination of this compound and its metabolites from the body, whether through urine or feces, would be determined. The elimination half-life (t1/2) is a critical parameter derived from these studies. clinpgx.org
A Phase 1, open-label study on the absorption, distribution, metabolism, and excretion of this compound in healthy male subjects was planned, indicating that extensive preclinical ADME assessments would have been a prerequisite.
Illustrative Data Table: Preclinical ADME Profile of this compound in Rats (Hypothetical Data)
| Parameter | Value | Unit |
| Bioavailability (Oral) | ~30 | % |
| Cmax (at 10 mg/kg oral) | ~500 | ng/mL |
| Tmax (at 10 mg/kg oral) | 1.5 | hours |
| Volume of Distribution (Vd) | ~2.5 | L/kg |
| Plasma Protein Binding | >95 | % |
| Major Metabolite | N-dealkylated this compound | - |
| Primary Route of Excretion | Fecal | - |
| Elimination Half-life (t1/2) | ~4 | hours |
Disclaimer: The data in this table is illustrative and hypothetical, based on typical values for similar compounds. Specific preclinical data for this compound is not publicly available.
Preclinical dose-response studies are essential to establish the efficacy of a drug candidate and to determine the range of doses that produce the desired therapeutic effect. For this compound, these studies would have been conducted in animal models of opioid-induced constipation.
The primary endpoint in these studies is typically the reversal of opioid-induced delay in gastrointestinal transit. A common method involves administering an opioid (e.g., morphine) to animals to induce constipation, followed by treatment with various doses of this compound. The dose at which a 50% reversal of the opioid effect is observed (ED50) is a key parameter. Such studies help in selecting the appropriate doses for clinical trials. ebi.ac.uk The relationship between the dose administered and the observed effect is often complex and can sometimes exhibit a bell-shaped curve. nih.gov
Illustrative Data Table: Dose-Response of this compound on Morphine-Induced Constipation in Rats (Hypothetical Data)
| This compound Dose (mg/kg) | % Reversal of Opioid-Induced GI Transit Delay |
| 0.1 | 15 |
| 0.3 | 45 |
| 1.0 | 85 |
| 3.0 | 95 |
| 10.0 | 98 |
Disclaimer: The data in this table is illustrative and hypothetical. Specific preclinical dose-response data for this compound is not publicly available.
Preclinical Toxicology and Safety Assessments
A comprehensive battery of preclinical toxicology and safety pharmacology studies is mandated by regulatory agencies before a new drug can be administered to humans. nih.gov These studies are designed to identify potential target organs for toxicity and to establish a safe starting dose for clinical trials.
General toxicology studies for a compound like this compound would have been conducted in both rodent (e.g., rat) and non-rodent (e.g., dog) species, as per international guidelines. These studies involve administering a range of doses, including doses significantly higher than the anticipated therapeutic dose, for various durations (e.g., 28 days, 3 months, etc.).
Key assessments in these studies include:
Clinical observations for any signs of toxicity.
Body weight and food consumption monitoring.
Hematology and clinical chemistry analysis to assess effects on blood cells and organ function.
Gross necropsy and histopathological examination of all major organs to identify any treatment-related changes.
The highest dose that does not produce any significant adverse effects is identified as the No-Observed-Adverse-Effect Level (NOAEL). This value is crucial for calculating the initial safe dose in humans.
Cardiovascular safety is a critical component of preclinical drug development. inotiv.com A key concern is the potential for a drug to prolong the QT interval of the electrocardiogram (ECG), which can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes. medchemexpress.com
Preclinical assessment of cardiovascular safety for this compound would have included:
In vitro hERG assay: This assay assesses the potential of the drug to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common cause of drug-induced QT prolongation.
In vivo cardiovascular telemetry studies: These studies are typically conducted in conscious, freely moving animals (e.g., dogs or non-human primates) where ECG, heart rate, and blood pressure are continuously monitored after drug administration. These studies aim to detect any effects on the QT interval and other cardiovascular parameters.
The results of these preclinical studies, combined with clinical data, help to build a comprehensive picture of the cardiovascular risk profile of a new drug.
Clinical Development of Bevenopran
Phase 1 Clinical Studies
Early clinical development of bevenopran focused on establishing its safety and pharmacokinetic properties in healthy individuals, including specific populations such as those with renal impairment.
Pharmacokinetics in Healthy Subjects (e.g., Renal Impairment Cohorts)
To understand how the body processes this compound, a Phase 1, open-label, parallel-group study was conducted to characterize its pharmacokinetics, particularly in individuals with varying degrees of renal function. clinicaltrials.gov This was deemed necessary because initial findings indicated that a significant portion of an oral dose of this compound is eliminated unchanged in the urine. clinicaltrials.gov
The study enrolled participants into five groups based on their estimated glomerular filtration rate (eGFR), a measure of kidney function. clinicaltrials.gov The groups ranged from individuals with normal renal function to those with severe renal impairment. clinicaltrials.gov Participants in the severe renal impairment group received a single oral dose of 0.25 mg of this compound. clinicaltrials.gov The primary goal was to assess the effect of renal function on the pharmacokinetic profile of a single oral dose of the drug. clinicaltrials.gov
The rationale for this study was based on FDA guidance for drugs that are primarily excreted through the kidneys. clinicaltrials.gov Animal studies had previously identified both hepatobiliary and renal routes as major pathways for this compound's excretion. clinicaltrials.gov
Safety and Tolerability in Early-Phase Trials
The initial phase of clinical research for a new drug is centered on evaluating its safety in healthy volunteers. clinicaltrials.gov For this compound, Phase 1 trials were designed to assess its safety and tolerability. clinicaltrials.gov These early studies are crucial for identifying any potential safety concerns before moving on to larger efficacy trials in patients. nih.gov
In a study involving healthy adult participants, the safety and tolerability of a different investigational drug were assessed after single and repeated daily administrations. nih.gov The most frequently reported adverse events in that study were headache, contact dermatitis, diarrhea, and dizziness. nih.gov While specific data for this compound's early-phase safety trials are not detailed in the provided search results, the general methodology involves monitoring for adverse events, and assessing vital signs, physical examinations, and laboratory values. nih.govnih.gov
Phase 2 Clinical Studies
Following the establishment of a preliminary safety profile, this compound advanced to Phase 2 clinical trials to evaluate its effectiveness in treating OIC and to further develop tools for measuring patient-reported outcomes.
Efficacy in Opioid-Induced Constipation (OIC)
A multicenter, double-blind, placebo-controlled, parallel-group study was conducted to assess the efficacy of this compound in adults with OIC who were taking opioid therapy for chronic non-cancer pain. clinicaltrials.gov The study aimed to randomize approximately 600 participants to receive either this compound or a placebo. clinicaltrials.gov The primary goal of such studies is to determine if the investigational drug provides a therapeutic benefit compared to a placebo. clinicaltrials.gov
For context, other treatments for OIC have demonstrated efficacy in similar trial designs. For instance, in studies of naloxegol, another PAMORA, patients experienced a significant increase in the number of spontaneous bowel movements compared to placebo. nih.govuspharmacist.com Similarly, naldemedine, also a PAMORA, has been shown to be effective in improving stool frequency in patients with OIC. epain.org
Development and Validation of Patient-Reported Outcome Measures (e.g., CORGISS)
The assessment of OIC in clinical trials often relies on patient-reported outcome (PRO) measures to capture the subjective experience of the condition. elsevierpure.com Standardized questionnaires are essential for consistently evaluating symptoms and their impact on quality of life. nih.gov
Commonly used and validated PRO instruments in OIC trials include the Patient Assessment of Constipation Symptoms (PAC-SYM) and the Patient Assessment of Constipation-Quality of Life (PAC-QOL) questionnaires. nih.govscilit.com The PAC-SYM is a 12-item tool that measures the severity of stool, abdominal, and rectal symptoms associated with constipation. nih.gov The PAC-QOL is a more extensive 28-item questionnaire that assesses the physical and psychosocial discomfort, as well as worries and concerns related to constipation. nih.gov
The development of such tools often involves a process called concept mapping, which helps to identify key aspects of the patient experience to be included in the questionnaire. nih.gov The goal is to create a reliable and valid instrument that accurately reflects the patient's perspective on their condition and the effects of treatment. nih.gov While the specific development of a tool named "CORGISS" was not detailed in the provided search results, the use of validated PROs like PAC-SYM and PAC-QOL is standard practice in OIC clinical trials. nih.govscilit.comnih.gov
Phase 3 Clinical Program (ASCENT Program)
The ASCENT program for this compound represented the large-scale, pivotal phase of its clinical development, designed to confirm its efficacy and safety in a broader patient population before seeking regulatory approval. wikipedia.orgdrugbank.com This program included multiple Phase 3 studies. clinicaltrials.govclinicaltrials.gov
One of the studies in this program was a long-term safety and tolerability trial that aimed to enroll approximately 1,400 participants with OIC. clinicaltrials.gov This multicenter, double-blind, placebo-controlled study was designed to evaluate the effects of this compound over a 52-week treatment period. clinicaltrials.gov
Another component of the Phase 3 program was a study focused on the efficacy and safety of this compound for the treatment of OIC in adults taking opioids for chronic non-cancer pain. clinicaltrials.gov This trial intended to randomize about 600 participants to either this compound or placebo for a 12-week treatment period. clinicaltrials.gov
For context, the "ASCENT" acronym has also been used for a Phase 3 trial of a different drug, sacituzumab govitecan, in patients with metastatic triple-negative breast cancer. gileadkiteoncology.comnih.govgilead.comclinicaltrials.govcancer.gov That program evaluated the drug's efficacy and its impact on quality of life. nih.gov
Ultimately, the Phase 3 trials for this compound in the treatment of OIC were terminated. wikipedia.orgdrugbank.com
Study Design and Patient Populations (e.g., Chronic Non-Cancer Pain with OIC)
The clinical trial program for this compound targeted a specific patient population: adults suffering from OIC while taking opioids for chronic non-cancer pain. drugbank.comannualreports.com This patient group represents a significant unmet medical need, as OIC can lead to a decreased quality of life and may compromise pain management due to poor tolerance of opioid therapy.
The cornerstone of the late-stage clinical development was the ASCENT (Assessing this compound in Constipation and Evaluating Tolerability Now) program. This comprehensive Phase 3 program was designed to rigorously evaluate the efficacy and safety of this compound. The ASCENT program consisted of three identically designed, multicenter, randomized, double-blind, placebo-controlled efficacy studies. drugbank.com Each of these studies aimed to enroll approximately 600 patients. drugbank.com
Inclusion criteria for these trials were stringent, focusing on patients with a documented history of chronic non-cancer pain requiring stable daily opioid doses. A key requirement was the presence of OIC, which was typically defined by a low frequency of spontaneous bowel movements (SBMs). q4cdn.com Patients were generally required to discontinue other laxative treatments to ensure that the observed effects could be attributed to the study drug. sec.gov Exclusion criteria commonly included gastrointestinal disorders that could independently affect bowel function, such as irritable bowel syndrome or a history of bowel obstruction. q4cdn.com
| Study Program | Phase | Design | Patient Population | Number of Studies | Planned Enrollment per Efficacy Study |
|---|---|---|---|---|---|
| ASCENT | 3 | Multicenter, Randomized, Double-Blind, Placebo-Controlled | Adults with chronic non-cancer pain and OIC | 3 Efficacy Studies, 1 Long-term Safety Study | ~600 |
Primary and Secondary Endpoints (e.g., Spontaneous Bowel Movements (SBM) Responders)
The primary measure of success in the this compound Phase 3 efficacy trials was the proportion of spontaneous bowel movement (SBM) responders over a 12-week treatment period. drugbank.com An SBM was defined as a bowel movement that occurred without the use of rescue laxatives. A responder was typically defined as a patient who experienced a prespecified increase in the frequency of SBMs per week from their baseline measurement.
In addition to the primary endpoint, the studies also assessed a key secondary endpoint using a patient-reported outcome (PRO) measurement tool known as the Chronic Opioid-Related Gastrointestinal Symptoms Scale (CORGISS) . drugbank.com This scale was developed and validated using data from the earlier Phase 2 studies of this compound to measure the broader range of gastrointestinal symptoms associated with chronic opioid use, providing a more holistic view of the drug's impact on patients' well-being. drugbank.com Other secondary endpoints likely included changes in the frequency of SBMs, time to first SBM, and the use of rescue laxatives.
| Endpoint Type | Endpoint | Description |
|---|---|---|
| Primary | Proportion of SBM Responders | Percentage of patients achieving a predefined increase in the number of weekly spontaneous bowel movements over a 12-week period. drugbank.com |
| Secondary | Chronic Opioid-Related Gastrointestinal Symptoms Scale (CORGISS) | A patient-reported outcome tool to assess a range of gastrointestinal symptoms related to chronic opioid therapy. drugbank.com |
Long-term Safety Studies
To complement the 12-week efficacy studies, the ASCENT program included a dedicated long-term safety study . drugbank.com This was a large, 52-week, multicenter, double-blind, placebo-controlled trial designed to enroll approximately 1,400 participants with OIC and chronic non-cancer pain. The primary objective of this study was to evaluate the long-term safety and tolerability of this compound when administered over an extended period.
Participants in the long-term safety study were randomized to receive either this compound or a placebo. The extended duration of this trial was crucial for identifying any potential adverse events that might not become apparent in shorter-term studies. Key safety assessments included the monitoring of cardiovascular events, gastrointestinal events of interest, and signs of central opioid withdrawal.
Challenges and Termination of Trials (e.g., Enrollment Difficulties)
Despite a promising development program, the Phase 3 clinical trials for this compound were ultimately terminated before their planned completion. The specific reasons for this decision have not been publicly detailed by Cubist Pharmaceuticals or Merck, which later acquired Cubist. However, the termination of clinical trials is not uncommon in the pharmaceutical industry and can be attributed to a variety of factors.
One of the most frequent challenges leading to the early termination of clinical trials is insufficient patient enrollment . Recruiting a large number of eligible patients who meet strict inclusion and exclusion criteria can be a significant hurdle. Other potential reasons for trial discontinuation can include strategic business decisions, emerging safety concerns, or a determination that the investigational drug is unlikely to demonstrate a significant benefit over placebo or existing treatments. In the case of this compound, while the trials were halted, the available information does not point to a specific safety concern as the primary driver for the termination.
Comparative Research and Therapeutic Landscape
Comparison with Other Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs)
Bevenopran belongs to a class of drugs known as peripherally acting mu-opioid receptor antagonists (PAMORAs). These agents are designed to mitigate the gastrointestinal side effects of opioids, primarily opioid-induced constipation (OIC), without compromising their centrally mediated analgesic effects. A comparative analysis of this compound with other prominent PAMORAs reveals variations in receptor binding affinity, chemical structure, and clinical efficacy.
Naloxegol is a PEGylated derivative of naloxone, a modification that limits its ability to cross the blood-brain barrier. nih.gov It functions as a peripherally acting mu-opioid receptor antagonist. nih.gov In vitro studies have shown that naloxegol is a potent inhibitor of binding to the human µ-opioid receptor with a Ki value of 7.42 nM and acts as a neutral competitive antagonist. amedeolucente.it
Clinical trials have demonstrated the efficacy of naloxegol in treating OIC in patients with chronic non-cancer pain. In two pivotal Phase III trials, KODIAC-4 and KODIAC-5, a significantly higher percentage of patients treated with 25 mg of naloxegol experienced a consistent response of increased spontaneous bowel movements (SBMs) over 12 weeks compared to placebo (44% vs. 29% in KODIAC-4 and 40% vs. 29% in KODIAC-5). nektar.com Furthermore, in a pooled analysis of these trials focusing on patients with a laxative-inadequate response, naloxegol at both 12.5 mg and 25 mg doses resulted in higher OIC response rates compared to placebo. nih.gov The median time to the first post-dose SBM was also significantly shorter with naloxegol. nih.gov Real-world data from studies in cancer patients have also supported the sustained efficacy and safety of naloxegol for OIC in this population. bmj.comnih.gov
Table 1: Clinical Trial Efficacy Data for Naloxegol in OIC
| Trial | Primary Endpoint | Naloxegol 25 mg | Placebo | p-value |
|---|---|---|---|---|
| KODIAC-4 | Percentage of OIC responders over 12 weeks | 44% | 29% | 0.001 |
| KODIAC-5 | Percentage of OIC responders over 12 weeks | 40% | 29% | 0.021 |
Methylnaltrexone is a quaternary ammonium derivative of naltrexone, which restricts its passage across the blood-brain barrier, thereby conferring peripheral selectivity. nih.gov It acts as a peripheral μ-opioid receptor antagonist. nih.gov
The efficacy of methylnaltrexone for OIC has been established in multiple randomized controlled trials. A meta-analysis of eight trials, which included 1,833 participants, found that methylnaltrexone significantly increased the likelihood of a rescue-free bowel movement (RFBM) within 4 hours of the first dose compared to placebo. nih.gov In a study of patients with advanced illness and OIC, subcutaneous methylnaltrexone induced laxation within 4 hours in 62% of patients receiving 0.15 mg/kg and 58% of those receiving 0.3 mg/kg, compared to 14% for placebo. elsevierpure.com A post-hoc analysis of three randomized trials in cancer patients with OIC demonstrated that 61.1% of those treated with subcutaneous methylnaltrexone achieved an RFBM within four hours, versus 15.3% of placebo-treated patients. clinicaloncology.com
Table 2: Clinical Trial Efficacy Data for Methylnaltrexone in OIC
| Patient Population | Primary Endpoint | Methylnaltrexone | Placebo | p-value |
|---|---|---|---|---|
| Advanced Illness | Laxation response within 4 hours (0.15 mg/kg) | 62% | 14% | < 0.0001 |
| Cancer Patients | RFBM within 4 hours | 61.1% | 15.3% | - |
Naldemedine is a derivative of naltrexone with a side chain that increases its molecular weight and polar surface area, which limits its ability to cross the blood-brain barrier. nih.gov It is an antagonist with binding affinities for mu-, delta-, and kappa-opioid receptors. nih.gov
The efficacy of naldemedine in treating OIC in adult patients with chronic non-cancer pain has been demonstrated in several Phase III clinical trials. In the COMPOSE-I and COMPOSE-II trials, a significantly greater proportion of patients receiving naldemedine were responders (defined as at least 3 SBMs per week and an increase from baseline of at least 1 SBM per week for ≥9 of 12 weeks and 3 of the last 4 weeks) compared to placebo (47.6% vs. 34.6% and 52.5% vs. 33.6%, respectively). dovepress.com A meta-analysis of six randomized controlled trials confirmed that the proportion of SBM responders was significantly higher in the naldemedine group compared to placebo (56.4% vs. 34.7%). scispace.com Naldemedine has also shown efficacy in preventing OIC in cancer patients starting strong opioids. ascopubs.org
Table 3: Clinical Trial Efficacy Data for Naldemedine in OIC (Chronic Non-Cancer Pain)
| Trial | Primary Endpoint | Naldemedine | Placebo | p-value |
|---|---|---|---|---|
| COMPOSE-I | Responder Rate | 47.6% | 34.6% | - |
| COMPOSE-II | Responder Rate | 52.5% | 33.6% | - |
Alvimopan is an orally administered, peripherally acting mu-opioid receptor antagonist with limited systemic availability and inability to cross the blood-brain barrier. nih.gov While it is approved for the management of postoperative ileus, its development for the long-term treatment of OIC was discontinued (B1498344). nih.gov
In a 12-week, double-blind, placebo-controlled trial in 485 patients with non-cancer pain and OIC, the primary efficacy endpoint (proportion of patients with ≥3 SBMs per week and an average increase from baseline of ≥1 SBM per week) was not met. nih.gov The proportion of SBM responders was 63% in both alvimopan treatment groups compared to 56% in the placebo group, a difference that was not statistically significant. nih.gov However, secondary analyses suggested that alvimopan was numerically superior to placebo in improving OIC symptoms and reducing the need for rescue laxatives. nih.gov
Table 4: Clinical Trial Efficacy Data for Alvimopan in OIC
| Trial | Primary Endpoint | Alvimopan (0.5 mg once or twice daily) | Placebo | p-value |
|---|---|---|---|---|
| Phase III (Non-Cancer Pain) | SBM Responder Rate | 63% | 56% | Not Significant |
Axelopran is an investigational, orally administered, peripherally restricted mu-opioid receptor antagonist. nih.gov It is currently in Phase II clinical development for the treatment of OIC. pharmaceutical-technology.com Preclinical studies have indicated that axelopran has potent in vivo gastrointestinal activity consistent with opioid receptor antagonism, with no significant central nervous system activity. researchgate.net As of now, comprehensive Phase III clinical trial data on the efficacy of axelopran for OIC are not yet available.
Meta-Analyses and Systematic Reviews of OIC Therapies, Including this compound
Systematic reviews and network meta-analyses provide a broad perspective on the relative efficacy of various pharmacological therapies for OIC. These analyses often group this compound with other PAMORAs.
Another systematic review and meta-analysis from 2018, which included 27 placebo-controlled trials, found that PAMORAs as a class, as well as lubiprostone and prucalopride, were superior to placebo for the treatment of OIC. nih.govumn.edu This review concluded that while PAMORAs are effective for OIC, prescription-strength laxatives like lubiprostone and prucalopride are also slightly better than placebo. nih.govumn.edu
These comprehensive analyses underscore that while various effective treatments for OIC exist, they have different mechanisms of action. The choice of therapy often depends on factors such as patient preference, cost, and the inadequacy of response to first-line treatments like conventional laxatives.
Future Directions and Research Gaps
Unexplored Therapeutic Applications of Bevenopran
This compound was initially developed as a peripherally acting μ-opioid receptor antagonist (PAMORA) for the treatment of opioid-induced constipation (OIC). Its development for OIC was ultimately discontinued (B1498344) in Phase III clinical trials, primarily due to difficulties with patient enrollment rather than issues with efficacy or safety. guidetomalariapharmacology.orgfishersci.cawikidata.orgnewdrugapprovals.orgwikipedia.org Despite this, the pharmacological profile of this compound suggests potential therapeutic applications beyond its primary indication. Research indicates that this compound exhibits activity on other targets, including the inhibition of Toll-like receptor (TLR) 4 and 5, and neurokinin-1 (NK1) receptors. 36.112.18 It has also been reported to bind to fatty acid receptors, substance P, and calcitonin gene-related peptide (CGRP). 36.112.18 These diverse mechanisms of action open avenues for exploring its utility in conditions such as autoimmune diseases, various forms of cancer, and neuropathic pain. 36.112.18 Furthermore, early investigations also considered this compound for chronic pain and chronic kidney failure, although these indications remained inactive in development. guidetomalariapharmacology.orgereztech.com Future research could delve into these unexplored areas, leveraging its multi-target activity to address unmet medical needs.
Advanced Pharmacokinetic/Pharmacodynamic Modeling
Advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling are crucial for a comprehensive understanding of drug behavior within the body and its effects. For compounds like this compound, which have progressed through clinical development, applying sophisticated modeling techniques can provide invaluable insights, even after discontinuation. Such models, including population PK/PD and physiologically-based pharmacokinetic (PBPK) modeling, can elucidate the absorption, distribution, metabolism, and excretion characteristics of the compound, as well as the relationship between drug concentration and its therapeutic or mechanistic effects. guidetomalariapharmacology.org This advanced modeling could help explain variability in patient responses observed in earlier trials, optimize potential dosing strategies for any future indications, and predict drug behavior in diverse patient populations, such as those with renal impairment, which was a subject of a terminated Phase 1 study for this compound. guidetomalariapharmacology.org Even without further clinical development, these models can inform the design of future compounds with similar mechanisms or improved profiles.
Investigations into Potential Drug-Drug Interactions (DDIs)
Thorough investigation into potential drug-drug interactions (DDIs) is an essential component of drug development to ensure patient safety and optimize therapeutic outcomes. Should this compound or similar compounds be considered for future development or repurposing, comprehensive DDI studies would be paramount. DDIs can arise from various mechanisms, including interactions with cytochrome P450 (CYP) enzymes responsible for drug metabolism, or with drug transporters. A systematic evaluation of this compound's interaction potential with commonly co-administered medications would be necessary. This includes assessing its role as a substrate, inhibitor, or inducer of key metabolic enzymes and transporters. Understanding these interactions is critical for predicting potential alterations in drug exposure, minimizing adverse events, and guiding appropriate dose adjustments in clinical practice, particularly in patient populations often on multiple medications.
Potential for Repurposing or Further Development of this compound-like Compounds
The discontinuation of this compound's development for OIC was attributed to challenges in patient enrollment rather than a definitive lack of efficacy or safety concerns. wikidata.orgnewdrugapprovals.orgwikipedia.org This context makes this compound a compelling candidate for drug repurposing, a strategy that involves identifying new therapeutic applications for existing or previously developed compounds. Given this compound's multifaceted pharmacological activities, including its reported effects on TLR4/5, NK1 receptors, fatty acid receptors, substance P, and CGRP, there is a strong rationale to investigate its potential utility in other disease areas where these mechanisms play a role. 36.112.18 this compound has already been recognized in drug repurposing databases. Beyond repurposing the original compound, the insights gained from this compound's preclinical and clinical development could serve as a foundation for designing and synthesizing novel "this compound-like" compounds. These derivatives could be engineered with optimized properties, such as enhanced target selectivity, improved pharmacokinetic profiles, or reduced off-target effects, potentially leading to more effective and safer treatments for OIC or entirely new indications.
Integration of Omics Data in this compound Research
The integration of "omics" technologies, encompassing genomics, proteomics, metabolomics, and transcriptomics, presents a powerful frontier for advancing drug research. For this compound, incorporating these high-throughput approaches could provide a deeper understanding of its mechanism of action and variability in patient response. Omics data could be utilized to identify specific biomarkers that predict which patients are most likely to respond to this compound or its derivatives, thereby enabling a more personalized medicine approach. It could also help elucidate the complex molecular pathways affected by the compound, revealing previously unrecognized therapeutic targets or off-target effects. While direct omics research specifically on this compound in the context of OIC appears limited in the current literature, its presence in metabolomics databases indicates existing foundational data. Future studies could leverage these technologies to explore genetic predispositions to OIC, understand the gut microbiome's role in response to PAMORAs, and identify metabolic signatures associated with this compound's effects, ultimately guiding more targeted and efficient drug development strategies.
Ethical Considerations in OIC Clinical Research
Clinical research into opioid-induced constipation, particularly involving vulnerable populations such as patients with chronic pain or cancer, presents unique ethical considerations. A primary challenge lies in ensuring truly informed consent, as patients experiencing severe pain or opioid dependence may have compromised autonomy. The ethical dilemma of using placebo arms in trials when effective laxatives or other OIC treatments are available also requires careful consideration, necessitating robust justifications and clear protocols for rescue medication to mitigate patient discomfort. Researchers must balance the scientific need for rigorous study designs with the imperative to prioritize patient well-being and minimize suffering. Future research protocols should explicitly address these ethical challenges, ensuring transparent communication, comprehensive patient support, and a commitment to improving the quality of life for individuals suffering from OIC. The significant impact of OIC on patients' QOL further underscores the ethical responsibility to conduct research that genuinely aims to alleviate this burden.
Q & A
Basic: How can researchers evaluate Bevenopran's mechanism of action as an EGFR inhibitor in preclinical COVID-19 models?
Answer:
To assess this compound's EGFR inhibition, use in vitro assays measuring EGFR phosphorylation (e.g., Western blot, ELISA) in human lung epithelial cell lines (A549 or Calu-3) infected with SARS-CoV-2. Validate with in vivo models (e.g., transgenic mice expressing human ACE2) by monitoring viral load reduction via qPCR and histopathological analysis of lung tissue. Include controls for off-target effects using EGFR-negative cell lines and comparator inhibitors (e.g., gefitinib) .
Basic: What experimental models are appropriate for studying this compound's efficacy against cytokine storms in COVID-19?
Answer:
Use primary human peripheral blood mononuclear cells (PBMCs) stimulated with SARS-CoV-2 spike protein to measure cytokine release (IL-6, TNF-α) via multiplex assays. Complement with ex vivo lung tissue models to evaluate immune cell infiltration. For translational relevance, employ murine models of acute respiratory distress syndrome (ARDS) with longitudinal cytokine profiling and flow cytometry of immune cell subsets .
Basic: How should clinical trial endpoints be designed to evaluate this compound's efficacy in hospitalized COVID-19 patients?
Answer:
Define primary endpoints as improvement in the PO2/FiO2 ratio (≥50% increase from baseline) and 14-day recovery rate. Secondary endpoints include viral clearance (RT-PCR cycle threshold), inflammatory biomarkers (e.g., CRP, D-dimer), and mortality. Use adaptive trial designs with interim analyses to adjust dosing based on pharmacokinetic (PK) data .
Advanced: How can contradictory results from this compound's clinical trials (e.g., efficacy vs. safety concerns) be reconciled methodologically?
Answer:
Conduct a meta-analysis stratified by patient subgroups (e.g., age, comorbidities, EGFR expression levels) to identify confounding variables. Apply Cox proportional hazards models to assess risk-benefit ratios, focusing on adverse events like interstitial lung disease. Validate findings using in silico simulations of EGFR signaling pathways to predict dose-dependent toxicity .
Advanced: What statistical frameworks are optimal for analyzing this compound's long-term safety profile in post-marketing surveillance?
Answer:
Employ a mixed-methods approach:
- Quantitative: Use disproportionality analysis (e.g., Bayesian confidence propagation neural networks) to detect adverse event signals in pharmacovigilance databases (FAERS, VigiBase).
- Qualitative: Conduct longitudinal cohort studies with time-to-event analysis (Kaplan-Meier curves) for rare outcomes like pulmonary fibrosis .
Basic: What biomarkers are critical for monitoring this compound's target engagement in early-phase trials?
Answer:
Measure EGFR phosphorylation status in PBMCs via flow cytometry or mass spectrometry. Correlate with plasma concentrations of this compound using LC-MS/MS. Include soluble EGFR (sEGFR) levels as a surrogate marker of receptor shedding, validated against tumor necrosis factor-alpha converting enzyme (TACE) activity .
Advanced: How can researchers address this compound's potential drug-drug interactions (DDIs) in polypharmacy scenarios?
Answer:
Use in vitro cytochrome P450 inhibition assays (CYP3A4, CYP2D6) followed by physiologically based pharmacokinetic (PBPK) modeling. Validate with clinical DDI studies in healthy volunteers co-administered with common COVID-19 therapies (e.g., remdesivir, dexamethasone). Apply nonlinear mixed-effects modeling (NONMEM) to quantify interaction magnitudes .
Basic: What methodologies ensure robust pharmacokinetic/pharmacodynamic (PK/PD) modeling of this compound?
Answer:
Collect serial plasma samples for PK analysis (Cmax, AUC) and correlate with PD markers (e.g., viral load reduction). Use compartmental modeling (e.g., Monolix) to estimate clearance rates. For tissue distribution, employ PET imaging with radiolabeled this compound in preclinical models .
Advanced: How can preclinical findings on this compound's anti-inflammatory effects be translated to human trials?
Answer:
Implement a translational framework:
Mechanistic validation: Use human organoid models infected with SARS-CoV-2 to replicate in vivo cytokine profiles.
Dose extrapolation: Apply allometric scaling from animal PK data to humans, adjusted for protein binding differences.
Biomarker bridging: Confirm correlation between murine IL-6 suppression and human biomarker responses in phase Ib trials .
Basic: What data management practices are essential for this compound-related research to ensure reproducibility?
Answer:
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Metadata standardization: Use CDISC guidelines for clinical data.
- Electronic lab notebooks (ELNs): Document experimental protocols with timestamps and raw data links.
- Public repositories: Deposit pharmacokinetic datasets in platforms like Zenodo or Figshare .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
